molecular formula C116H161N27O32S4 B1141984 VIC[mouse reduced] CAS No. 120928-04-3

VIC[mouse reduced]

Cat. No. B1141984
M. Wt: 2573.94
InChI Key:
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

VIC[mouse reduced] is a recombinant protein that is widely used in scientific research. It is a modified version of vascular endothelial growth factor (VEGF) that has been reduced in size to increase its stability and bioactivity. VIC[mouse reduced] is used to study the mechanisms of angiogenesis, which is the process of forming new blood vessels from pre-existing ones.

Scientific Research Applications

VIC[mouse reduced] is widely used in scientific research to study the mechanisms of angiogenesis. It is used to investigate the role of VIC[mouse reduced] in the formation of new blood vessels and to develop new therapies for diseases that involve abnormal angiogenesis, such as cancer and diabetic retinopathy. VIC[mouse reduced] is also used in tissue engineering to promote the formation of new blood vessels in engineered tissues.

Mechanism Of Action

VIC[mouse reduced] binds to receptors on the surface of endothelial cells, which are the cells that line the inside of blood vessels. This binding activates a signaling pathway that promotes the proliferation and migration of endothelial cells, leading to the formation of new blood vessels.

Biochemical And Physiological Effects

VIC[mouse reduced] has been shown to have potent angiogenic activity in vitro and in vivo. It promotes the formation of new blood vessels and enhances the survival of endothelial cells. VIC[mouse reduced] has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential in diseases such as arthritis and atherosclerosis.

Advantages And Limitations For Lab Experiments

One of the main advantages of using VIC[mouse reduced] in lab experiments is its high bioactivity and stability. It is also relatively easy to produce in large quantities using recombinant DNA technology. However, one limitation is that it may be difficult to interpret the results of experiments using VIC[mouse reduced] due to its potent angiogenic activity, which may confound the effects of other factors being studied.

Future Directions

There are several future directions for research on VIC[mouse reduced]. One area of interest is the development of new therapies for diseases that involve abnormal angiogenesis, such as cancer and diabetic retinopathy. Another area of interest is the use of VIC[mouse reduced] in tissue engineering to promote the formation of new blood vessels in engineered tissues. Additionally, further research is needed to fully understand the mechanisms of action of VIC[mouse reduced] and its potential therapeutic applications.

Synthesis Methods

VIC[mouse reduced] is synthesized using recombinant DNA technology. The gene for the modified VIC[mouse reduced] protein is inserted into a bacterial or mammalian expression system, which then produces large quantities of the protein. The protein is then purified using chromatography techniques to remove any impurities and ensure that it is of high purity.

properties

IUPAC Name

(4S)-4-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-amino-1-hydroxy-3-sulfanylpropylidene]amino]-1,3-dihydroxypropylidene]amino]-1-hydroxy-3-sulfanylpropylidene]amino]-1,4-dihydroxy-4-iminobutylidene]amino]-1,3-dihydroxypropylidene]amino]-1-hydroxy-3-(1H-indol-3-yl)propylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-3-carboxy-1-hydroxypropylidene]amino]-1-hydroxyhexylidene]amino]-5-[(2R)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2R)-1-[(2S)-1-[(2S)-1-[(2S)-3-carboxy-1-[(2S,3S)-1-[(2S,3S)-1-[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]imino-1-hydroxy-3-methylpentan-2-yl]imino-1-hydroxy-3-methylpentan-2-yl]imino-1-hydroxypropan-2-yl]imino-1-hydroxy-4-methylpentan-2-yl]imino-1-hydroxy-3-(1H-imidazol-5-yl)propan-2-yl]imino-1-hydroxy-3-sulfanylpropan-2-yl]imino-1-hydroxy-3-phenylpropan-2-yl]imino-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]imino-1-hydroxy-3-methylbutan-2-yl]imino-1-hydroxy-3-sulfanylpropan-2-yl]imino-5-hydroxypentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C116H165N27O32S4/c1-11-59(9)94(114(172)135-83(116(174)175)41-64-47-122-71-27-19-17-25-68(64)71)143-115(173)95(60(10)12-2)142-107(165)82(45-92(152)153)133-100(158)75(37-57(5)6)127-104(162)79(42-65-48-120-55-123-65)130-110(168)86(52-177)139-102(160)76(38-61-22-14-13-15-23-61)128-101(159)77(39-62-29-31-66(146)32-30-62)134-113(171)93(58(7)8)141-112(170)88(54-179)138-98(156)73(33-34-90(148)149)125-97(155)72(28-20-21-35-117)124-106(164)81(44-91(150)151)132-99(157)74(36-56(3)4)126-103(161)78(40-63-46-121-70-26-18-16-24-67(63)70)129-108(166)85(50-145)137-105(163)80(43-89(119)147)131-111(169)87(53-178)140-109(167)84(49-144)136-96(154)69(118)51-176/h13-19,22-27,29-32,46-48,55-60,69,72-88,93-95,121-122,144-146,176-179H,11-12,20-21,28,33-45,49-54,117-118H2,1-10H3,(H2,119,147)(H,120,123)(H,124,164)(H,125,155)(H,126,161)(H,127,162)(H,128,159)(H,129,166)(H,130,168)(H,131,169)(H,132,157)(H,133,158)(H,134,171)(H,135,172)(H,136,154)(H,137,163)(H,138,156)(H,139,160)(H,140,167)(H,141,170)(H,142,165)(H,143,173)(H,148,149)(H,150,151)(H,152,153)(H,174,175)/t59-,60-,69-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,93-,94-,95-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIGBUABZFGQJQN-UFVULHCBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=NC(C(C)CC)C(=NC(CC1=CNC2=CC=CC=C21)C(=O)O)O)O)N=C(C(CC(=O)O)N=C(C(CC(C)C)N=C(C(CC3=CN=CN3)N=C(C(CS)N=C(C(CC4=CC=CC=C4)N=C(C(CC5=CC=C(C=C5)O)N=C(C(C(C)C)N=C(C(CS)N=C(C(CCC(=O)O)N=C(C(CCCCN)N=C(C(CC(=O)O)N=C(C(CC(C)C)N=C(C(CC6=CNC7=CC=CC=C76)N=C(C(CO)N=C(C(CC(=N)O)N=C(C(CS)N=C(C(CO)N=C(C(CS)N)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=N[C@@H]([C@@H](C)CC)C(=N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)O)O)N=C([C@H](CC(=O)O)N=C([C@H](CC(C)C)N=C([C@H](CC3=CN=CN3)N=C([C@H](CS)N=C([C@H](CC4=CC=CC=C4)N=C([C@H](CC5=CC=C(C=C5)O)N=C([C@H](C(C)C)N=C([C@H](CS)N=C([C@H](CCC(=O)O)N=C([C@H](CCCCN)N=C([C@H](CC(=O)O)N=C([C@H](CC(C)C)N=C([C@H](CC6=CNC7=CC=CC=C76)N=C([C@H](CO)N=C([C@H](CC(=N)O)N=C([C@H](CS)N=C([C@H](CO)N=C([C@H](CS)N)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C116H165N27O32S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2578.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

VIC[mouse reduced]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.